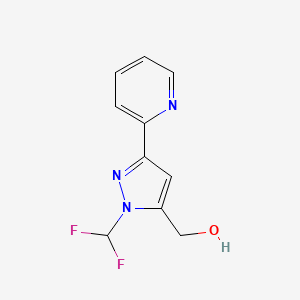

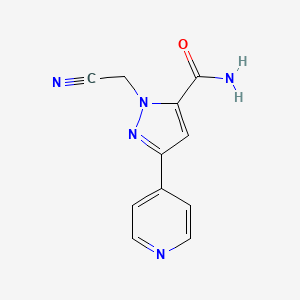

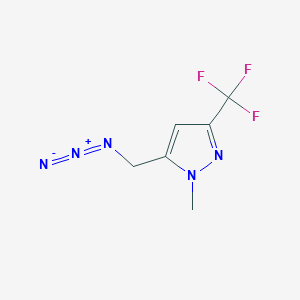

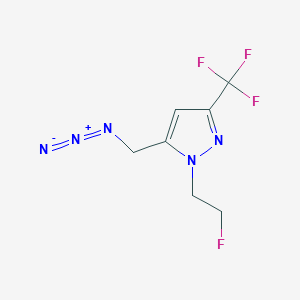

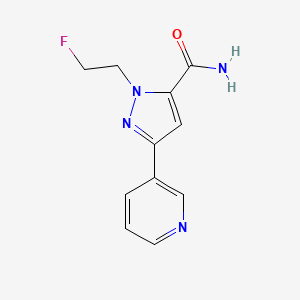

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The major use of similar compounds is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Pyrazole and pyridine derivatives are widely investigated for their potential therapeutic properties. For instance, Aurora kinase inhibitors, which include pyrazole derivatives, have been researched for their capacity to inhibit Aurora A, a protein implicated in cancer progression. This suggests a potential application in developing anticancer therapies (ロバート ヘンリー,ジェームズ, 2006).

- Experimental and theoretical studies have demonstrated the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives. These reactions are crucial for the synthesis of compounds with potential bioactivity, indicating their importance in the design and development of new pharmaceutical agents (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Materials Science and Coordination Chemistry

- In the field of materials science, pyrazole derivatives are used to create novel materials with unique properties. For example, metal-organic frameworks (MOFs) based on pyrazole-3-carboxylic acid ligands have been synthesized, showing diverse structures and properties. These findings highlight the potential of pyrazole derivatives in constructing advanced materials with applications in catalysis, gas storage, and separation processes (Jiajia Cheng et al., 2016).

- The synthesis and characterization of pyrazole derivatives have been explored for their optical properties, including absorption and emission characteristics. These studies contribute to the development of new materials for optoelectronic applications, such as light-emitting diodes (LEDs) and sensors (Yan-qing Ge et al., 2014).

Antimicrobial and Antitumor Activities

- Pyrazole derivatives have also been evaluated for their antimicrobial and antitumor activities. Multi-component reactions have led to the synthesis of pyrazolo[3,4-b]pyridine derivatives that exhibit significant antibacterial and antifungal properties, as well as antitumor activity against specific cancer cell lines. This underscores the potential of pyrazole-based compounds in developing new antimicrobial and anticancer agents (M. El-Borai et al., 2012).

Safety And Hazards

Orientations Futures

Several trifluoromethylpyridine (TFMP) derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-3-6-15-10(11(16)17)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKXDYHAAGRSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)C(=O)O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.